

LC-MS analysis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

CAS No.: 1823916-35-3

Cat. No.: B1407397

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Application Note: LC-MS/MS Analysis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

Introduction & Scientific Context

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (CAS: 1823916-35-3) is a specialized heterocyclic building block used in the synthesis of bioactive agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).^{[1][2][3][4]} Its structure features three critical functional motifs:

- 2-Chloro group: A reactive handle for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">).^{[1][2][4]}
- 5-Difluoromethoxy group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">): A lipophilic hydrogen-bond donor/acceptor mimic that modulates metabolic stability.^{[1][2][4]}

- 4-Methyl group: Provides steric bulk and influences regioselectivity during synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Analytical Challenge: The analysis of this molecule requires a method that preserves the labile C-Cl bond while ensuring efficient ionization of the pyrimidine core. The primary degradation pathway is the hydrolysis of the 2-chloro substituent to the corresponding pyrimidinone (2-hydroxy derivative), particularly in aqueous, basic, or heated conditions. Furthermore, the difluoromethoxy group exhibits unique mass spectrometric fragmentation (difluorocarbene expulsion) which must be leveraged for specific detection.[\[4\]](#)

This protocol details a validated LC-MS/MS workflow for the quantification and impurity profiling of this compound, ensuring high sensitivity and structural specificity.

Physicochemical Profile & Method Strategy

Property	Value (Predicted/Exp)	Analytical Implication
Formula	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Monoisotopic Mass: 194.01 Da ()
LogP	~2.1	Moderate lipophilicity; suitable for Reverse Phase (C18) chromatography. [1] [2] [4]
pKa (N1/N3)	~1.5 - 2.0	Weakly basic. [1] [2] [4] Requires acidic mobile phase (pH < 3) to ensure protonation () for ESI+. [1] [2] [4]
Reactivity	Electrophilic at C2	Avoid protic solvents (MeOH/H2O) in stock solutions. [4] Use 100% Acetonitrile (MeCN). [2] [4]

Method Development Logic:

- Column Selection: A C18 column provides sufficient retention to separate the target from polar hydrolytic degradants.[4]
- Mobile Phase: Formic acid (0.1%) is essential.[2][3][4] It lowers the pH to protonate the pyrimidine ring (enhancing ESI+ signal) and suppresses the ionization of silanols on the column (improving peak shape).
- Detection: ESI+ is preferred over ESI- because the molecule lacks acidic protons.[1][2][3][4] The difluoromethoxy group facilitates a characteristic neutral loss of (50 Da), providing a highly specific MRM transition.

Experimental Protocol

Reagents and Standards

- Reference Standard: **2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine** (>98% purity).[1][2][3][4]
- Solvents: LC-MS Grade Acetonitrile (MeCN), Water (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">), Formic Acid (FA).[1][2][4]
- Stock Solvent: 100% MeCN (Anhydrous preferred).[2][3][4]

Sample Preparation (Critical Step)

- Stock Solution (1 mg/mL): Dissolve 10 mg of substance in 10 mL of 100% MeCN.
 - Warning: Do not use MeOH or water for the stock solution to prevent slow hydrolysis of the chloride. Store at -20°C.
- Working Standard (1 µg/mL): Dilute Stock 1:1000 in 50:50 MeCN:Water + 0.1% FA.
 - Note: Prepare fresh daily. The presence of water in the working standard is acceptable for short-term analysis (autosampler stability ~24h at 4°C).

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or equivalent.[3][4]
- Flow Rate: 0.4 mL/min.[3][4]
- Column Temp: 40°C.
- Injection Volume: 2 μ L.
- Mobile Phase A: Water + 0.1% Formic Acid.[3][4]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

Gradient Table:

Time (min)	%B (Organic)	Event
0.00	5%	Loading
0.50	5%	Hold
3.50	95%	Elution of Analyte
4.50	95%	Wash
4.60	5%	Re-equilibration

| 6.00 | 5% | Stop |[1][2][3][4]

Mass Spectrometry (Triple Quadrupole):

- Source: Electrospray Ionization (ESI) – Positive Mode.[2][3][4]
- Capillary Voltage: 3500 V.
- Desolvation Temp: 350°C.
- Gas Flow: 10 L/min (N₂).

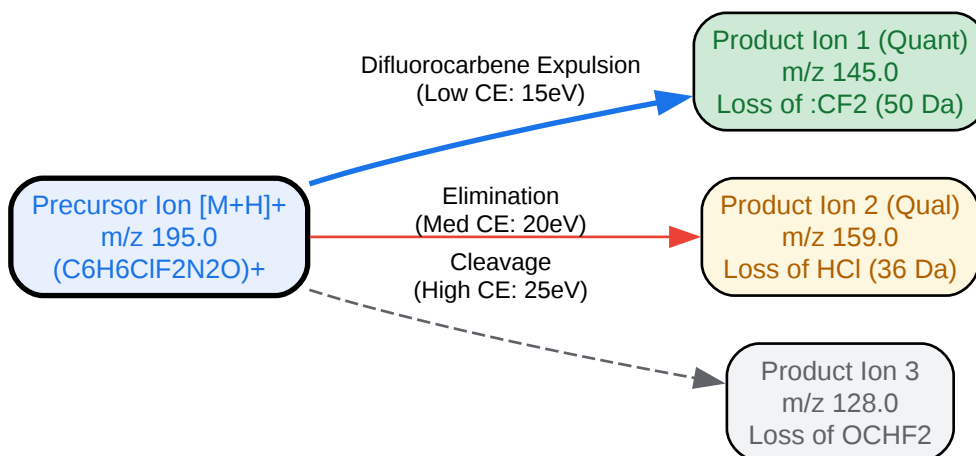
MRM Transitions (Quantification & Confirmation):

Precursor ()	Product ()	Dwell (ms)	CE (eV)	Type	Mechanism
195.0	145.0	100	15	Quant	Loss of (Difluorocarbene)
195.0	159.0	100	20	Qual	Loss of
195.0	128.0	100	25	Qual	Loss of radical

Mechanistic Visualization Fragmentation Pathway (ESI+)

The following diagram illustrates the specific fragmentation logic used for the MRM transitions. The expulsion of difluorocarbene (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

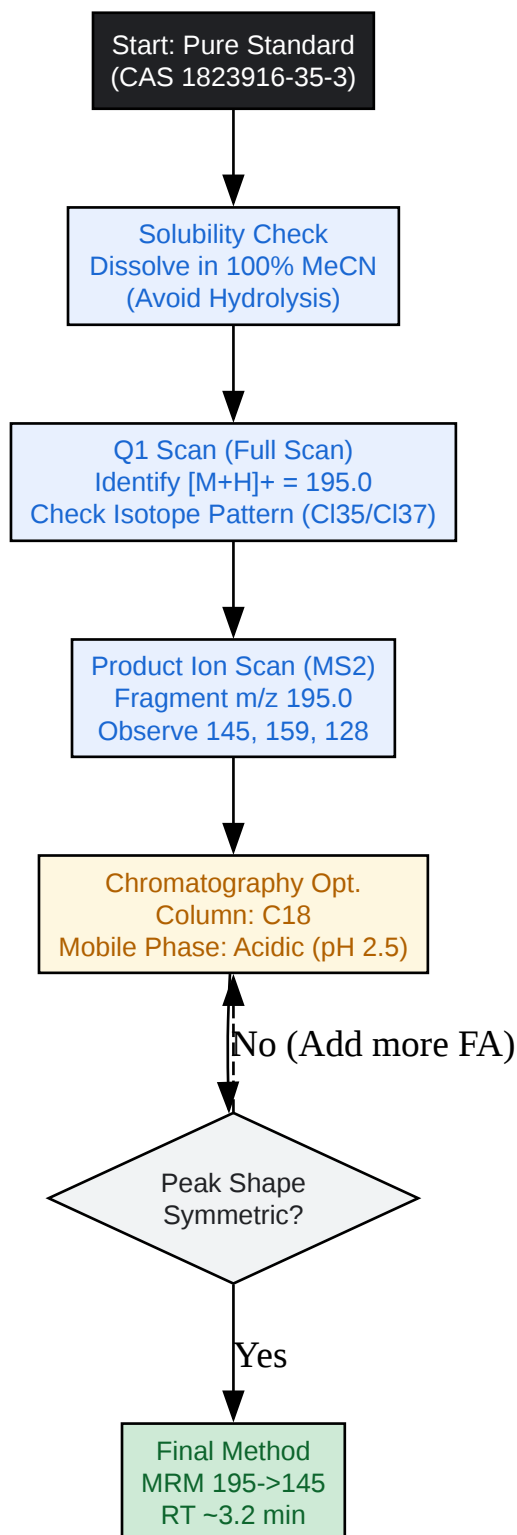
) is a hallmark of aryl-difluoromethoxy compounds [1].[4]



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Figure 1: Proposed ESI+ fragmentation pathway. The loss of neutral CF₂ (50 Da) is the most abundant and stable transition for quantification.

Method Development Workflow



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Figure 2: Step-by-step method development workflow ensuring stability and sensitivity.

Results Interpretation & Troubleshooting

Identification Criteria

- Retention Time (RT): The analyte should elute at approximately 3.0–3.5 minutes (depending on dead volume).
- Ion Ratio: The ratio of the Quant ion (145) to the Qual ion (159) should be consistent (e.g.,) across all samples.
- Isotopic Pattern: If running Full Scan, observe the characteristic 3:1 intensity ratio for 195:197 due to the isotopes.^[4]

Common Impurities/Degradants^{[3][4]}

- Hydrolysis Product (2-OH):
 - Structure: 5-(difluoromethoxy)-4-methylpyrimidin-2-ol.^{[1][2][3][4]}
 - Mass:`ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`
`.[1][2][4]`
 - Detection: Monitor `ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`
`177.0 in ESI+.[4]`
 - Cause: Sample left in aqueous buffer >24 hours or high pH.^{[3][4]}

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Sensitivity	Poor protonation	Increase Formic Acid to 0.1% or 0.2%. ^{[1][2][4]}
Peak Tailing	Silanol interaction	Ensure column temperature is 40°C; check column age. ^[4]
M+Na Adducts	Sodium contamination	Use plasticware instead of glass; use LC-MS grade solvents. ^{[1][2][4]}
Carryover	Lipophilic sticking	Add a needle wash step with 90% MeCN / 10% Isopropanol. ^[4]

References

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